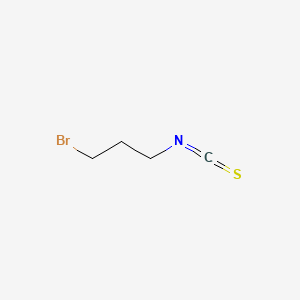
Acétate d'allyle (3-méthylbutoxy)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Allyl (3-methylbutoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Mécanisme D'action
Mode of Action
It is known to react with strong oxidizing acids and generates heat with caustic solutions .
Pharmacokinetics
As a fragrance compound, it is typically applied topically or used in the environment, and its systemic bioavailability may be limited .
Result of Action
The primary known effect of Allyl (3-methylbutoxy)acetate is its strong, fruity, galbanum odor with a pineapple modification . This makes it valuable in the fragrance industry.
Action Environment
Allyl (3-methylbutoxy)acetate is a colorless liquid that is insoluble in water . Its action as a fragrance can be influenced by environmental factors such as temperature, humidity, and the presence of other odors. It may react with strong oxidizing acids and generates heat with caustic solutions . It is also noted that Allyl (3-methylbutoxy)acetate should be handled in a well-ventilated place and contact with skin and eyes should be avoided .
Analyse Biochimique
Biochemical Properties
Allyl (3-methylbutoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to react with strong oxidizing acids, generating heat and potentially igniting reaction products . Additionally, it may interact with caustic solutions and generate flammable hydrogen with alkali metals, hydrides, and other reducing agents
Cellular Effects
The effects of Allyl (3-methylbutoxy)acetate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In laboratory settings, exposure to this compound has resulted in clear nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and slight piloerection in treated rats . These observations suggest that Allyl (3-methylbutoxy)acetate can significantly impact cellular function and overall health.
Molecular Mechanism
At the molecular level, Allyl (3-methylbutoxy)acetate exerts its effects through various binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to react with strong oxidizing acids and generate heat indicates its potential to influence biochemical pathways and molecular mechanisms .
Temporal Effects in Laboratory Settings
The stability and degradation of Allyl (3-methylbutoxy)acetate over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its reactivity and effects over extended periods. Long-term exposure studies have shown that it can cause persistent changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .
Dosage Effects in Animal Models
The effects of Allyl (3-methylbutoxy)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and significant health impacts. For example, the median lethal concentration (LC50) for Allyl (3-methylbutoxy)acetate was reported to be 0.43 mg/L in rats, with observed sub-clinical signs such as clear nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and slight piloerection . These findings underscore the importance of dosage considerations in experimental and therapeutic applications.
Metabolic Pathways
Allyl (3-methylbutoxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s reactivity with strong oxidizing acids and caustic solutions suggests its potential role in oxidative and reductive metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Allyl (3-methylbutoxy)acetate within cells and tissues are critical for its biochemical effects. The compound is likely to be widely distributed and excreted as metabolites in the urine . Its interactions with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
Allyl (3-methylbutoxy)acetate’s subcellular localization plays a vital role in its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl (3-methylbutoxy)acetate can be synthesized through a multi-step process:
Reaction of Chloroacetic Acid with Isoamyl Alcohol: This reaction occurs in the presence of sodium hydroxide and a phase-transfer catalyst, resulting in the formation of sodium amylglycolate.
Treatment with Allyl Alcohol: The sodium amylglycolate is then treated with allyl alcohol to produce Allyl (3-methylbutoxy)acetate.
Industrial Production Methods: The industrial production of Allyl (3-methylbutoxy)acetate follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Reduction: This compound can also participate in reduction reactions, although specific conditions and reagents for such reactions are less commonly documented.
Substitution: Allyl (3-methylbutoxy)acetate can undergo substitution reactions, especially in the presence of caustic solutions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing acids.
Reducing Agents: Alkali metals, hydrides, and other reducing agents.
Substitution Conditions: Caustic solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions may yield different substituted esters .
Comparaison Avec Des Composés Similaires
- Allyl isoamyl glycolate
- Allyl amylglycolate
- Allyl (isopentyloxy)acetate
Comparison: Allyl (3-methylbutoxy)acetate is unique due to its specific odor profile and its synthesis involving isoamyl alcohol. Compared to similar compounds, it has a distinct fruity galbanum odor with a pineapple modification, making it particularly valuable in the fragrance industry .
Propriétés
IUPAC Name |
prop-2-enyl 2-(3-methylbutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPXUNHSPOFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025580 | |
| Record name | Allyl 2-(isopentyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
154 °F (NTP, 1992) | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.941 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
67634-00-8 | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl 2-(isopentyloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl amyl glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-(isopentyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl (3-methylbutoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL AMYL GLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMX89K493E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)





![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)
